molecular formula C13H10F2N4OS B2870161 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013770-89-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2870161
CAS No.: 1013770-89-2
M. Wt: 308.31
InChI Key: QQPGZJYTLHLJRA-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013770-89-2) is a high-purity chemical compound designed for agricultural and biochemical research. With a molecular formula of C13H10F2N4OS and a molecular weight of 308.31, this pyrazole carboxamide derivative is part of a promising class of succinate dehydrogenase inhibitors (SDHIs) . Its primary research value lies in its potent antifungal activity against agriculturally significant pathogens. Research indicates that pyrazole carboxamide compounds function by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, thereby disrupting cellular energy production in fungal pathogens . The 4,6-difluorobenzo[d]thiazol-2-yl moiety is a key structural feature that enhances biological activity and target binding . This makes the compound a valuable tool for studying novel pest control strategies and the mechanism of SDH inhibition . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage guidelines.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4OS/c1-6-3-9(18-19(6)2)12(20)17-13-16-11-8(15)4-7(14)5-10(11)21-13/h3-5H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPGZJYTLHLJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity. They have been discussed in the context of their inhibitory potency against M. tuberculosis.

Mode of Action

tuberculosis

Biochemical Pathways

Benzothiazole derivatives have been found to have anti-tubercular activity, suggesting they may affect pathways related to the growth and survival of M. tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may inhibit the growth of M. tuberculosis.

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS Number: 1013770-89-2) is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₀F₂N₄OS
  • Molecular Weight : 308.31 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a diverse range of biological activities. These include:

  • Anti-inflammatory
  • Antimicrobial
  • Anticancer
  • Neuroprotective

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the benzothiazole moiety contributes significantly to its pharmacological properties. Benzothiazole derivatives have been reported to exhibit anti-tubercular activity and other therapeutic effects via various biochemical pathways.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs such as dexamethasone .

Antimicrobial Activity

Research has shown that pyrazole derivatives possess notable antimicrobial properties. In vitro studies indicated that compounds with similar structures exhibited effective inhibition against a variety of bacterial strains including E. coli and Staphylococcus aureus. The presence of specific functional groups was found to enhance their antimicrobial efficacy .

Anticancer Properties

Emerging studies suggest that pyrazole derivatives may also have anticancer activity. Preliminary results indicate that certain analogs can induce apoptosis in cancer cell lines through the modulation of key signaling pathways .

Comparative Analysis of Pyrazole Derivatives

Compound NameBiological ActivityIC50 ValuesReference
This compoundAnti-inflammatoryNot specified
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido)phenyl)-4,5-dihydropyrazole derivativesAnti-inflammatory10 µM (61–85% TNF-α inhibition)
1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivativesMAO-B InhibitorNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

a) Fluorinated Benzothiazole Derivatives

The compound shares structural similarities with the cyclopropane carboxamide derivative from :

  • Target Compound : Features a 4,6-difluorobenzo[d]thiazol-2-yl group.
  • Compound: Contains a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group instead. Fluorination at both compounds’ aromatic systems suggests a design strategy to improve membrane permeability .
b) Pyrazole vs. Oxadiazole Moieties

describes pyrazole-oxadiazole hybrids synthesized via similar conditions (DMF, K₂CO₃). The target compound’s pyrazole-carboxamide group contrasts with the oxadiazole-thiol derivatives in , which may exhibit different hydrogen-bonding capacities and metabolic stability due to sulfur-based reactivity .

Functional Group Variations

a) Carboxamide Linkers

The carboxamide linker in the target compound is a common feature in and compounds. For example, lists thiazol-5-ylmethyl carbamates with bulky substituents (e.g., t-butoxycarbonylamino), which could sterically hinder interactions compared to the target compound’s simpler pyrazole-methyl groups .

b) Hydroxy and Dihydroxy Substituents

’s compound includes dihydroxypropyl and hydroxyl groups, which may enhance solubility through hydrogen bonding, as discussed in ’s analysis of intermolecular interactions . In contrast, the target compound’s fluorine atoms prioritize lipophilicity over solubility.

Hydrogen-Bonding and Crystallography

The pyrazole and carboxamide groups in the target compound may form hydrogen-bonding networks influencing crystal packing, as described in ’s graph-set analysis . SHELX-based refinement () could resolve these interactions, whereas ’s bulky carbamates might disrupt crystalline order .

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